MAO-A Inhibition Selectivity Over D2 Dopamine Receptor: Direct Target Engagement Comparison
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine exhibits a quantifiable selectivity window between monoamine oxidase A (MAO-A) and the D2 dopamine receptor. In radioligand displacement assays, the compound demonstrates a Ki of 240 nM for MAO-A (rat cerebral cortex, displacement of [3H]-Ro 41-1049) compared to a Ki of 23,000 nM for the human D2 receptor high-affinity site (HEK293 cells, displacement of [3H]7-OH-DPAT) [1]. This ~96-fold selectivity differentiates it from many non-selective oxadiazole analogs that may exhibit broader polypharmacology.
| Evidence Dimension | Target binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (MAO-A); Ki = 23,000 nM (D2) |
| Comparator Or Baseline | Intra-compound target selectivity (MAO-A vs. D2) |
| Quantified Difference | Approximately 96-fold selectivity for MAO-A over D2 |
| Conditions | Radioligand displacement: MAO-A in rat cerebral cortex using [3H]-Ro 41-1049; D2 in HEK293 cells using [3H]7-OH-DPAT |
Why This Matters
This intra-compound selectivity profile provides a quantitative rationale for prioritizing this compound over less selective 1,2,4-oxadiazol-3-amines in CNS-targeted screening campaigns where off-target D2 engagement is undesirable.
- [1] BindingDB. BDBM50386543 (CHEMBL2048230). Affinity Data: Ki 240 nM for MAO-A, Ki 23,000 nM for D2. Accessed April 2026. View Source
